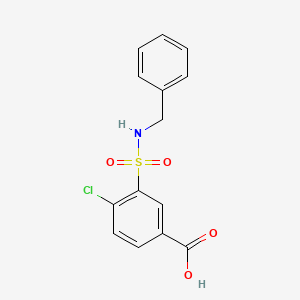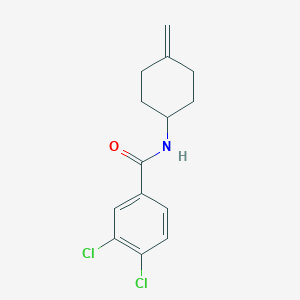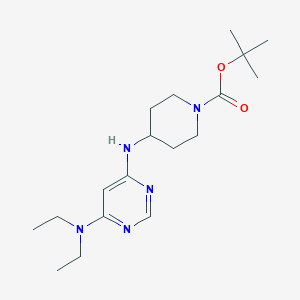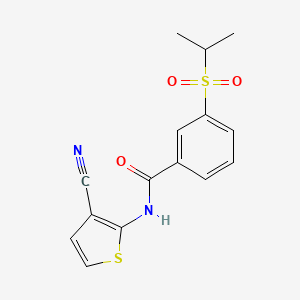![molecular formula C19H18N2O3S B2655650 N-(4-acetylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-04-0](/img/structure/B2655650.png)
N-(4-acetylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(4-acetylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide”, there are methods for synthesizing similar compounds. For instance, benzo[b][1,4]oxazepines, which are structurally similar, can be synthesized by the reaction of 2-aminophenols with alkynones .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. For “N-(4-acetylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide”, these specific properties are not available in the sources I found .
Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized various benzothiazepine derivatives, including similar structures to N-(4-acetylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide. These compounds have been analyzed using different spectroscopic techniques to confirm their structures, which is crucial for understanding their potential applications and interactions in biological systems (Nguyen, Bui, & Nguyen, 2018).
Antitumor and Antimicrobial Applications
Some derivatives have been evaluated for their antitumor activity against various human tumor cell lines, indicating the potential of benzothiazepine compounds in cancer research. For instance, specific derivatives bearing heterocyclic rings have shown considerable anticancer activity against certain cancer cell lines, highlighting the therapeutic potential of these molecules in oncology (Yurttaş, Tay, & Demirayak, 2015). Additionally, antimicrobial properties of substituted dibenzo[b,f][1,4]thiazepines have been explored, showing significant activity against both gram-positive and gram-negative bacteria, suggesting their utility in developing new antimicrobial agents (Tailor, Patel, & Malik, 2014).
Biological Activities and Computational Analysis
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been reported, with these compounds evaluated for various biological activities, including antioxidant and antibacterial properties. Their significant activity in urease inhibition assays suggests potential applications in addressing diseases caused by urease-producing pathogens (Gull et al., 2016). Moreover, computational approaches, including molecular docking studies, have been utilized to predict the interactions of benzothiazepine derivatives with biological targets, providing insights into their mechanism of action at the molecular level and aiding in the design of more effective compounds (Mary et al., 2020).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13(22)14-6-8-15(9-7-14)20-18(23)12-21-16-4-2-3-5-17(16)25-11-10-19(21)24/h2-9H,10-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVTXAURKMMMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CCSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2655572.png)

![Ethyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B2655575.png)


![N-(3-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2655581.png)



![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2655587.png)

